IRAK-1/4-Inhibitor I

Übersicht

Beschreibung

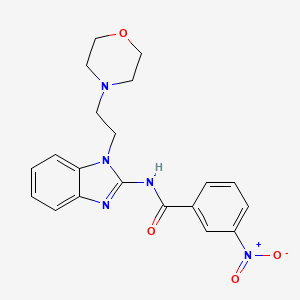

The compound known as IRAK-1-4 Inhibitor I is a novel benzimidazole derivative that acts as a potent inhibitor of interleukin-1 receptor-associated kinases 1 and 4. These kinases play a crucial role in the signaling pathways of the immune system, particularly in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. The inhibition of these kinases has significant implications for the treatment of various inflammatory diseases, cancers, and autoimmune disorders .

Wissenschaftliche Forschungsanwendungen

IRAK-1-4 Inhibitor I has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cell-based assays to investigate the role of interleukin-1 receptor-associated kinases in immune responses.

Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancers, and autoimmune disorders. .

Industry: Utilized in the development of new anti-inflammatory and anticancer drugs

Wirkmechanismus

Target of Action

IRAK-1-4 Inhibitor I, also known as IRAK-1/4 Inhibitor, primarily targets the Interleukin receptor-associated kinase (IRAK) proteins . These proteins are pivotal in interleukin-1 and Toll-like receptor-mediated signaling pathways . They play essential roles in innate immunity and inflammation . IRAK1 is involved in a wide range of diseases such as dry eye, which highlights its potential as a therapeutic target under various conditions .

Biochemical Pathways

IRAK proteins are primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These pathways are crucial for regulating innate immunity and inflammation . Upon activation, the intracellular domains of Toll/interleukin-1 receptors within TLR dimers trigger the formation of a multiprotein signaling complex known as the myddosome, which includes MyD88 and members of the IRAK family . Following the binding of the ligand to IL-1R or TLRs, IRAK undergoes phosphorylation, leading to its dissociation from the receptor complex and its association with tumor necrosis factor (TNF) receptor-activated factor 6 (TRAF6) .

Result of Action

Inhibition of IRAK1/4 suppresses T-ALL progression and increases sensitivity to chemotherapy . IRAK1/4 promotes T-ALL proliferation and survival via TRAF6-dependent stabilization of MCL1 . In human AML cell lines and patient samples, the dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .

Biochemische Analyse

Biochemical Properties

IRAK-1-4 Inhibitor I plays a significant role in biochemical reactions. It interacts with IRAK proteins, which are a class of serine/threonine kinases that act as primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These interactions are crucial for regulating innate immunity and inflammation .

Cellular Effects

IRAK-1-4 Inhibitor I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the signaling through TLR2 and IL-1R .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IRAK-1-4 Inhibitor I typically involves the formation of a benzimidazole core structure. One common synthetic route includes the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization of the benzimidazole ring with various substituents, such as nitrobenzoyl and morpholinylethyl groups, is achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of IRAK-1-4 Inhibitor I involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification is typically achieved through recrystallization and chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

IRAK-1-4 Inhibitor I undergoes several types of chemical reactions, including:

Oxidation: The nitro group on the benzimidazole ring can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitrobenzoyl derivatives.

Reduction: Formation of aminobenzoyl derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pacritinib: Another kinase inhibitor with activity against interleukin-1 receptor-associated kinase 1.

Rosoxacin: A compound with similar inhibitory effects on interleukin-1 receptor-associated kinase 1.

JH-X-119-01: A covalent inhibitor of interleukin-1 receptor-associated kinase 1 with potential therapeutic applications in B-cell lymphomas.

Uniqueness

IRAK-1-4 Inhibitor I is unique in its dual inhibition of both interleukin-1 receptor-associated kinases 1 and 4, providing a broader range of therapeutic effects compared to compounds that target only one kinase. This dual inhibition is particularly beneficial in conditions where both kinases play a critical role in disease progression .

Biologische Aktivität

IRAK-1-4 Inhibitor I is a significant compound in the field of pharmacology, particularly for its role in modulating inflammatory responses through the inhibition of interleukin-1 receptor-associated kinases (IRAKs). This article delves into its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Overview of IRAK Kinases

The IRAK family consists of four members: IRAK-1, IRAK-2, IRAK-M, and IRAK-4. These kinases are pivotal in the signaling pathways activated by pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF). Specifically, IRAK-4 is crucial for the activation of downstream signaling pathways like NF-κB and MAPK, which are involved in inflammation and immune responses .

IRAK-1-4 Inhibitor I functions by selectively inhibiting both IRAK-1 and IRAK-4. The compound has demonstrated an IC50 value of 0.3 μM for IRAK-1 and 0.2 μM for IRAK-4, indicating its potency in blocking these kinases' activity . The inhibition leads to a reduction in the activation of NF-κB and MAPK pathways, which are critical for the propagation of inflammatory signals.

Cytotoxicity Assessment

In a 72-hour proliferation assay using HeLa cells, IRAK-1-4 Inhibitor I exhibited no cytotoxic effects at concentrations up to 30 μM , suggesting a favorable safety profile during initial testing . This lack of cytotoxicity is essential for therapeutic applications, as it indicates that the inhibitor can be used without significant harm to normal cells.

Case Study: Waldenström's Macroglobulinemia

A study investigated the effects of another IRAK-1/4 inhibitor (R191) on Waldenström's macroglobulinemia cell lines (BCWM.1 and MWCL-1). R191 induced a dose-dependent reduction in cell viability and was associated with cell-cycle arrest. When combined with other chemotherapeutics such as bortezomib and ibrutinib, R191 showed enhanced antitumor activity . This suggests that IRAK inhibitors may be beneficial in treating hematologic malignancies by targeting key signaling pathways involved in tumor growth.

Clinical Trials

Recent clinical trials have focused on the use of IRAK inhibitors for treating low-risk myelodysplastic syndromes (MDS). A Phase 1b study evaluated an oral IRAK inhibitor (R289), aiming to assess its safety and preliminary efficacy. The trial highlighted the potential for IRAK inhibition to decrease inflammation and improve patient outcomes .

Comparative Efficacy Table

| Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Notes |

|---|---|---|---|---|

| IRAK-1-4 Inhibitor I | IRAK-1 | 0.3 | HeLa | No cytotoxicity at ED50 > 30 μM |

| IRAK-4 | 0.2 | HeLa | Potent inhibition observed | |

| R191 | IRAK-1/4 | N/A | BCWM.1, MWCL-1 | Induces cell-cycle arrest; enhances effect with other drugs |

| R289 | IRAK-1/4 | N/A | Low-risk MDS | Undergoing Phase 1b clinical trials |

Eigenschaften

IUPAC Name |

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFYQHZJIIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475143 | |

| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509093-47-4 | |

| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Irak-1/4 inhibitor I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.